molecular formula C15H21NO2S B163144 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone CAS No. 71868-10-5

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Cat. No.: B163144
CAS No.: 71868-10-5
M. Wt: 279.4 g/mol
InChI Key: LWRBVKNFOYUCNP-UHFFFAOYSA-N
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Description

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), also known as Irgacure 907 or MTMP, is a multifunctional compound with dual roles in industrial and forensic contexts. Primarily, it serves as a Type I photoinitiator in ultraviolet (UV)-curable polymer systems, generating free radicals upon UV irradiation to initiate polymerization reactions . Its structure combines a morpholine ring, a methylthio group, and a propiophenone backbone, contributing to its high photoreactivity and solubility in organic monomers . Industrially, MMMP is critical in coatings, adhesives, and biomedical materials due to its efficient initiation kinetics and compatibility with diverse monomers like triethylene glycol diacrylate .

Forensically, MMMP has emerged as a novel psychoactive substance (NPS) adulterating illicit drugs such as MDMA.

Preparation Methods

Structural Insights and Retrosynthetic Analysis

The molecular architecture of 2-methyl-4'-(methylthio)-2-morpholinopropiophenone comprises three distinct moieties:

  • A propiophenone backbone (1-[4-(methylthio)phenyl]-2-methyl-1-propanone)

  • A morpholine ring (2-morpholino substitution)

  • A methylthio group (4'-methylthio substituent on the phenyl ring)

Retrosynthetic disconnection suggests two primary strategies:

  • Mannich reaction between 4-(methylthio)acetophenone, formaldehyde, and morpholine to introduce the morpholino group.

  • Nucleophilic substitution of a halogenated propiophenone precursor with morpholine.

Both approaches require careful optimization of reaction conditions to achieve regioselectivity and minimize side reactions.

Proposed Synthetic Routes

Mannich Reaction-Based Synthesis

The Mannich reaction is a classical method for introducing amine functionalities into ketones. A hypothetical pathway involves:

Reagents:

  • 4-(Methylthio)acetophenone (1 eq)

  • Formaldehyde (1.2 eq, 37% aqueous solution)

  • Morpholine (1.1 eq)

  • Acid catalyst (e.g., HCl, p-TsOH)

Procedure:

  • Dissolve 4-(methylthio)acetophenone in ethanol under nitrogen atmosphere.

  • Add formaldehyde dropwise at 0–5°C, followed by morpholine.

  • Warm to 60°C and stir for 12–24 hours.

  • Quench with ice-c water, extract with dichloromethane, and purify via recrystallization.

Key Parameters:

  • Temperature control: Exothermic reaction requires strict thermal management to prevent polymerization .

  • Catalyst selection: Brønsted acids improve reaction rate but may promote ketone hydration.

  • Solvent polarity: Ethanol balances solubility and facilitates product isolation.

Challenges:

  • Competing aldol condensation of acetophenone.

  • Over-alkylation leading to bis-morpholino derivatives.

Halogen Displacement Strategy

This route exploits nucleophilic aromatic substitution (SNAr) or aliphatic displacement:

Intermediate synthesis:

  • Friedel-Crafts acylation: React 4-(methylthio)benzene with isobutyryl chloride in the presence of AlCl3 to form 4'-(methylthio)-2-methylpropiophenone.

  • α-Bromination: Treat the ketone with bromine in acetic acid to yield 2-bromo-4'-(methylthio)-2-methylpropiophenone.

  • Morpholine substitution: React the brominated intermediate with morpholine in DMF at 80°C.

Advantages:

  • High regioselectivity at the α-carbon.

  • Avoids formaldehyde handling.

Limitations:

  • Bromination step requires hazardous reagents.

  • Potential elimination reactions under basic conditions.

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (glass)Continuous flow
Temperature Control Jacketed flasksMulti-zone heat exchangers
Purification RecrystallizationShort-path distillation
Yield Optimization 65–75%85–92%

Critical factors for commercial production:

  • Raw material purity: ≥99.5% to prevent byproduct formation .

  • Residual solvent management: Strict compliance with ICH Q3C guidelines.

  • Exothermicity mitigation: Advanced process control systems for large-scale reactions.

Analytical Validation of Synthetic Products

Post-synthesis characterization aligns with forensic standards :

4.1 Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3):

    • δ 1.65 (s, 6H, C(CH3)2)

    • δ 2.50 (s, 3H, SCH3)

    • δ 3.70–3.85 (m, 8H, morpholine ring)

    • δ 7.30–7.45 (d, 2H, aromatic protons)

4.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention time: 13.57 min (HP-5MS column)

  • Fragmentation pattern:

    • m/z 280 [M+H]+

    • m/z 264 (loss of CH3S- )

    • m/z 236 (morpholine ring cleavage)

4.3 Fourier Transform Infrared (FTIR)

  • Key bands:

    • 2853 cm⁻¹ (C-H stretch, SCH3)

    • 1675 cm⁻¹ (C=O stretch)

    • 1115 cm⁻¹ (C-O-C morpholine)

Challenges in Process Optimization

Byproduct Formation

Common impurities identified via HPLC :

  • Des-methyl analog: Resulting from incomplete alkylation.

  • Oxidized sulfone: Due to residual peroxides in solvents.

Mitigation strategies:

  • Strict oxygen-free environments during synthesis.

  • Use of freshly distilled morpholine.

Crystallization Difficulties

The compound exhibits polymorphic behavior :

  • Form I: Stable monoclinic crystals (mp 74–76°C).

  • Form II: Metastable orthorhombic phase.

Seeding techniques and controlled cooling rates (0.5°C/min) ensure consistent crystal form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the morpholine ring may interact with protein targets, while the methylthio group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Functional Comparison

MMMP belongs to the acetophenone-derived photoinitiators. Key structural analogs include:

  • Darocure 1173 (2-Hydroxy-2-methylpropiophenone): Lacks the morpholine and methylthio groups, reducing its absorption range and radical generation efficiency compared to MMMP .
  • Irgacure 819 (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) : A bisacylphosphine oxide (BAPO) initiator with higher UV sensitivity but lower thermal stability than MMMP .
  • Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) : A less cytotoxic alternative to MMMP but with slower polymerization rates in thick coatings .

Table 1: Key Properties of MMMP and Analogous Photoinitiators

Compound Melting Point (°C) UV Absorption (nm) Cytotoxicity (IC₅₀, μM) Applications
MMMP (Irgacure 907) 75 250–350 15.2 (human monocytes) Coatings, adhesives, NPS
Darocure 1173 240–280 >100 Thin-film polymers
Irgacure 819 130–135 300–400 45.8 3D printing, dental resins
Irgacure 184 45–49 230–280 72.3 Biomedical hydrogels

Photopolymerization Efficiency

MMMP is termed a "near-ideal" photoinitiator due to its balanced cleavage into two equally reactive radicals, ensuring rapid initiation and high monomer conversion rates . Studies show it outperforms Darocure 1173 and Irgacure 2959 in curing poly(allyl diglycol carbonate) (PADC), achieving full polymerization within 30 minutes under UV-LED irradiation . In contrast, phosphine oxide-based initiators like TPO require higher UV doses for comparable efficiency .

Cytotoxicity Profile

MMMP exhibits significant cytotoxicity, inducing apoptosis in human monocytes via caspase-3/7 activation at concentrations ≥10 μM . This toxicity surpasses Irgacure 184 (IC₅₀ = 72.3 μM) and Darocure 1173 (IC₅₀ >100 μM), limiting MMMP’s use in implantable medical devices . ISO 10993-5 cytotoxicity assays confirm its incompatibility with prolonged biological exposure .

Forensic and Regulatory Implications

Unlike most photoinitiators, MMMP is uniquely linked to recreational drug adulteration. Its detection in MDMA samples and association with fatalities (e.g., 6.7 ng/mL in post-mortem blood) underscore its dual identity as both an industrial chemical and NPS . Regulatory challenges arise from its legal use in manufacturing versus illicit drug markets, complicating risk assessments .

Biological Activity

Overview

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, also known as Irgacure 907 , is an organic compound with the molecular formula C15H21NO2SC_{15}H_{21}NO_2S and a molecular weight of 279.40 g/mol. This compound is primarily recognized for its role as a photoinitiator in free-radical polymerization processes, making it significant in various industrial applications, particularly in coatings and printing technologies.

Chemical Structure

The structure of this compound features a morpholine ring and a methylthio group attached to a phenyl ring. This unique arrangement contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular Formula C15H21NO2S
Molecular Weight 279.40 g/mol
CAS Number 71868-10-5
IUPAC Name 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's morpholine ring allows for binding to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular pathways, influencing physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of antimicrobial agents. Studies have shown that it can inhibit the growth of certain bacteria and fungi, although the exact mechanisms remain under investigation.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and DNA damage. Further research is needed to elucidate these mechanisms and evaluate the compound's efficacy in clinical settings.

Case Studies

  • Photoinitiator Efficacy : A study demonstrated the effectiveness of this compound as a photoinitiator in UV-curable systems. The compound showed high efficiency in initiating polymerization reactions, which is critical for applications in coatings and adhesives .
  • Microfluidic Applications : In microfluidic devices, this compound has been utilized for creating monolithic structures that enhance the immobilization of biomolecules, improving the performance of diagnostic assays . The study highlighted its role in facilitating efficient antibody immobilization through robust anchoring mechanisms.

Research Findings

Recent studies have focused on both the chemical properties and biological activities of this compound:

  • Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, which may influence its biological activity.
  • Safety Profile : Toxicological assessments are essential for determining the safety of using this compound in consumer products. Current data suggest moderate toxicity levels, necessitating further studies on long-term exposure effects .

Q & A

Q. Basic: What are the key physicochemical properties of 2-methyl-4'-(methylthio)-2-morpholinopropiophenone, and how do they influence its handling in laboratory settings?

Answer:
The compound is a white to pale yellow crystalline powder with a melting point of 74–76°C . Its molecular structure (C₁₅H₂₁NO₂S, MW 279.4 g/mol) includes a morpholine ring and a methylthio group, which contribute to its solubility in organic solvents like methanol and acetone . The UV absorption peaks at 230 nm and 304 nm (in methanol) indicate suitability for photoinitiation under UVA irradiation . Researchers should store it in airtight containers away from light to prevent degradation.

Q. Basic: What are the primary applications of this compound in synthetic chemistry?

Answer:
It is widely used as a Type I photoinitiator in UV-curable resins for 3D printing, coatings, and adhesives. Its tertiary amine moiety enhances oxygen inhibition resistance during polymerization, improving surface cure efficiency . For example, it is employed in triethylene glycol diacrylate-based resins for tomographic volumetric printing at 405 nm .

Q. Advanced: How can researchers experimentally validate the "near-ideal" photoinitiation efficiency claimed for this compound?

Answer:
The claim of "near-ideal" efficiency (equal radical fragment generation) can be tested via:

  • Pulsed Laser Polymerization-Electrospray Ionization Mass Spectrometry (PLP-ESI-MS) to quantify radical species and initiation kinetics .
  • Femtosecond transient absorption spectroscopy to study excited-state dynamics and bond cleavage mechanisms .
  • Density Functional Theory (DFT) simulations to model fragmentation pathways and compare with experimental data .

Q. Advanced: How does the tertiary amine group in this compound mitigate oxygen inhibition in photopolymerization?

Answer:
The tertiary amine consumes dissolved oxygen via hydrogen abstraction, forming peroxyl radicals that propagate polymerization instead of terminating chains. This reduces surface tackiness in cured resins. Comparative studies with non-amine initiators (e.g., phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide) show lower oxygen sensitivity for this compound in UVA systems .

Q. Advanced: What methodologies are recommended for detecting trace migration of this compound in food-contact materials?

Answer:

  • HPLC-DAD/FLD with 50% ethanol as a food simulant for yogurt, validated in studies on UV-printed plastic cups .
  • Storage testing : Monitor migration under varying contact conditions (e.g., set-off vs. gas-phase transfer) and lamp aging effects .
  • Limits of detection (LOD) : MTMP migration was not observed in yogurt packaging studies, but protocols should account for synergists like ethyl-4-dimethylaminobenzoate (EDAB) .

Q. Advanced: How can researchers resolve contradictions in data on its endocrine-disrupting potential?

Answer:

  • In vitro assays : Use estrogen receptor (ER) or androgen receptor (AR) transactivation assays to compare with known endocrine disruptors like 2-isopropylthioxanthone (ITX) .
  • Dose-response analysis : Evaluate cytotoxicity thresholds (e.g., LD₅₀ = 5 g/kg in rats ) to contextualize low-dose effects.
  • Computational toxicology : Apply QSAR models to predict bioactivity based on structural analogs .

Q. Advanced: What strategies optimize its use in dual-wavelength (405/455 nm) photopolymerization systems?

Answer:

  • Co-initiator blending : Pair with camphorquinone for visible-light activation at 455 nm, leveraging MTMP’s UVA efficiency at 405 nm .
  • Absorbance matching : Use UV-Vis spectroscopy to align initiator concentration with irradiation intensity, minimizing wavelength competition .
  • Oxygen permeability testing : Quantify amine-enhanced oxygen consumption in multi-layered resin formulations .

Q. Advanced: How does its performance compare to structurally related photoinitiators like Irgacure® 369?

Answer:

  • Reactivity : Irgacure® 369 (2-benzyl-2-dimethylamino-4′-morpholinobutyrophenone) has higher molar extinction coefficients but slower fragmentation kinetics .
  • Synergist compatibility : MTMP’s methylthio group improves compatibility with thiol-ene systems compared to Irgacure® 369’s benzyl group .
  • Thermal stability : Differential scanning calorimetry (DSC) shows MTMP’s decomposition onset at ~180°C, suitable for high-temperature curing .

Q. Advanced: What computational tools are effective for modeling its photodegradation pathways?

Answer:

  • Time-dependent DFT (TD-DFT) : Simulate excited-state transitions and bond dissociation energies .
  • Molecular dynamics (MD) : Model interactions with monomers (e.g., triethylene glycol diacrylate) to predict cure depth and rate .
  • Radical trapping experiments : Validate simulations using spin-trapping agents like TEMPO in ESR spectroscopy .

Q. Advanced: How can researchers address batch-to-batch variability in industrial-grade samples?

Answer:

  • Purity assessment : Use HPLC-UV (≥98% purity threshold ) and NMR to detect morpholine or sulfur-containing byproducts.
  • Accelerated aging studies : Expose samples to UV light and humidity, monitoring degradation via FTIR for carbonyl group stability .
  • Supplier auditing : Cross-reference CAS 71868-10-5 with certified databases to ensure batch consistency .

Properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRBVKNFOYUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038857
Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Molecular Weight

279.4 g/mol
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Physical Description

Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
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CAS No.

71868-10-5
Record name 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Record name 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
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Synthesis routes and methods

Procedure details

151.4 g (0.675 mol) of 3,3-dimethyl-2-methoxy-2-[4-(methylthio)-phenyl]-oxirane (melting point 62°-64° C.) are dissolved in 235.2 g (2.70 mols) of morpholine and the solution is warmed to reflux temperature.
Quantity
151.4 g
Type
reactant
Reaction Step One
Quantity
235.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

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